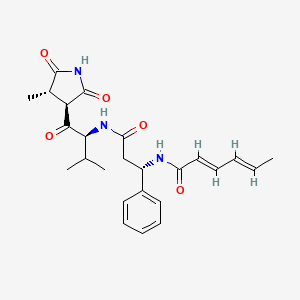
moiramide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Moiramide B is a peptide–polyketide hybrid compound with a bacterial origin, known for its interesting antibiotic activity . It was first isolated from the bacterium Pseudomonas fluorescens along with other related compounds such as andrimid and moiramides A and C . This compound is particularly notable for its structurally conserved peptide part and a highly variable fatty acid side chain . This compound has garnered significant attention due to its potent in vivo antibiotic activity against various bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of moiramide B involves a nonribosomal peptide synthetase–polyketide synthase hybrid pathway . The biosynthesis generates the unsaturated fatty acid, β-phenylalanine, and the unusual valinyl-succinimide unit from valine, glycine, and malonyl-CoA . The succinimide unit is constructed by enolate alkylation of a valine-derived β-ketoamide, followed by ring closure . Additionally, modifications to the fatty acid side chain can be achieved by introducing a terminal alkyne and subjecting it to click reactions and Sonogashira couplings .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically engineered strains of Pseudomonas fluorescens . These strains are optimized to produce high yields of the compound, which is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Moiramide B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the peptide and polyketide parts of the molecule.
Substitution: Substitution reactions, such as click reactions and Sonogashira couplings, are used to modify the fatty acid side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Copper-catalyzed azide–alkyne cycloadditions (CuAAC) and palladium-catalyzed Sonogashira couplings are commonly employed.
Major Products: The major products formed from these reactions include various this compound derivatives with modified fatty acid side chains, which exhibit high and selective in vivo activities against bacterial strains such as Staphylococcus aureus .
Scientific Research Applications
Moiramide B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide–polyketide hybrids and their synthetic modifications.
Biology: Investigated for its role in bacterial fatty acid biosynthesis and cell wall assembly.
Medicine: Explored as a potential antibiotic for treating infections caused by antibiotic-resistant bacteria.
Mechanism of Action
Moiramide B exerts its effects by inhibiting the carboxyltransferase component of acetyl-CoA carboxylase, which is essential for fatty acid biosynthesis in bacteria . The succinimide head group of this compound tightly binds to the oxyanion hole of the enzyme in its enol or enolate form, while the valine-derived sidechain fills a hydrophobic pocket . The β-phenylalanine fragment increases the binding affinity by forming additional hydrogen bonds with the target . This inhibition disrupts fatty acid biosynthesis, leading to impaired cell wall assembly and bacterial growth .
Comparison with Similar Compounds
- Andrimid
- Moiramide A
- Moiramide C
Moiramide B’s unique structural features and potent antibiotic activity make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H31N3O5 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(2E,4E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3R,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide |
InChI |
InChI=1S/C25H31N3O5/c1-5-6-8-13-19(29)26-18(17-11-9-7-10-12-17)14-20(30)27-22(15(2)3)23(31)21-16(4)24(32)28-25(21)33/h5-13,15-16,18,21-22H,14H2,1-4H3,(H,26,29)(H,27,30)(H,28,32,33)/b6-5+,13-8+/t16-,18-,21+,22-/m0/s1 |
InChI Key |
WMLLJSBRSSYYPT-PQUJRENYSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)N[C@@H](CC(=O)N[C@@H](C(C)C)C(=O)[C@H]1[C@@H](C(=O)NC1=O)C)C2=CC=CC=C2 |
Canonical SMILES |
CC=CC=CC(=O)NC(CC(=O)NC(C(C)C)C(=O)C1C(C(=O)NC1=O)C)C2=CC=CC=C2 |
Synonyms |
moiramide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione](/img/structure/B1244763.png)
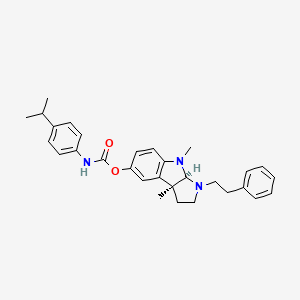
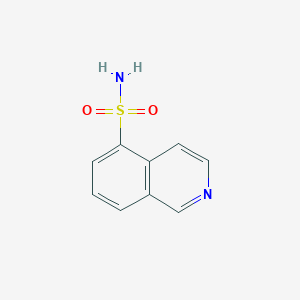
![1-benzyl-3-[(E)-1-(2-methoxyphenyl)ethylideneamino]thiourea](/img/structure/B1244771.png)
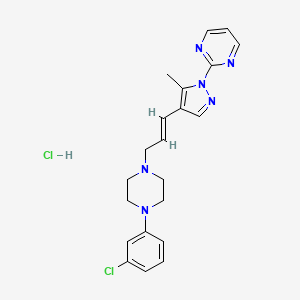
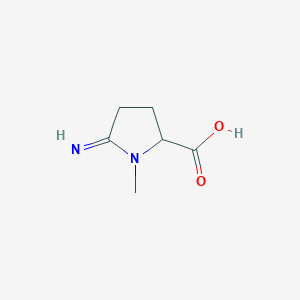
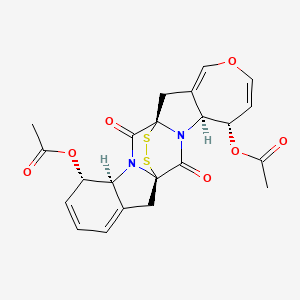
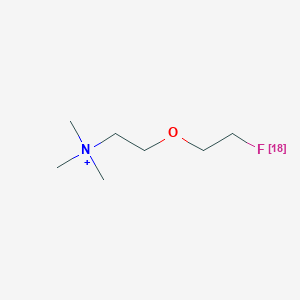
![[(13R,14R,16R,17R)-9-hydroxy-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate](/img/structure/B1244779.png)

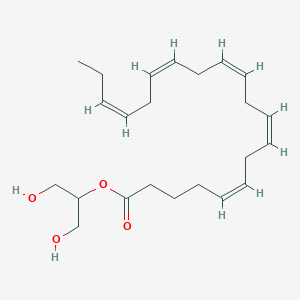
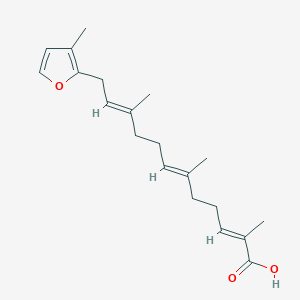
![(1R,8R,9S,13S)-11-[2-(2-methoxyphenyl)prop-2-enoyl]-1-phenyl-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-9-carboxylic acid](/img/structure/B1244785.png)

